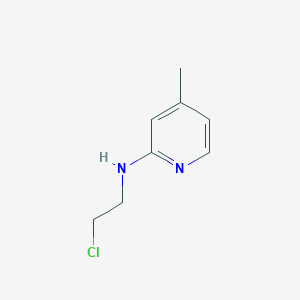![molecular formula C17H21NO3 B2693076 N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide CAS No. 2411290-04-3](/img/structure/B2693076.png)
N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Oxa-6-azaspiro[3.3]heptane is a bicyclic spiro compound . It has been proposed as a valuable structural alternative to ubiquitous morpholine in medicinal chemistry . This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product .
Synthesis Analysis
An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented . This synthesis starts from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide . The process involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group .
Molecular Structure Analysis
The molecular formula of 2-Oxa-6-azaspiro[3.3]heptane is C5H9NO . Its InChI code is 1S/C5H9NO/c1-5(2-6-1)3-7-4-5/h1-4H2 .
Chemical Reactions Analysis
Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxa-6-azaspiro[3.3]heptane include a molecular weight of 112.13 . It is a liquid at room temperature .
Eigenschaften
IUPAC Name |
N-(2-phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(15-11-21-15)18-13-6-17(7-13)8-14(9-17)20-10-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSUBVBPCNAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)OCC3=CC=CC=C3)NC(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

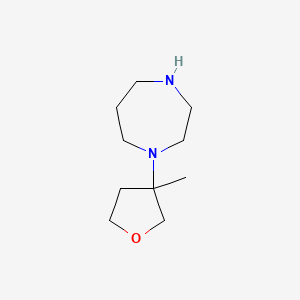

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)
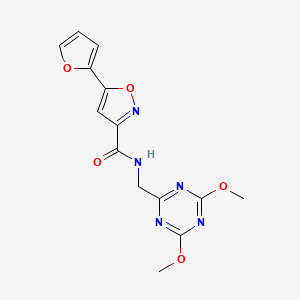




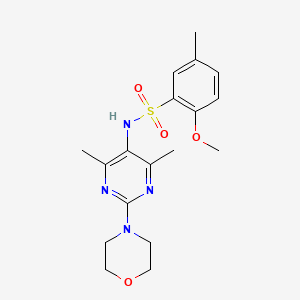
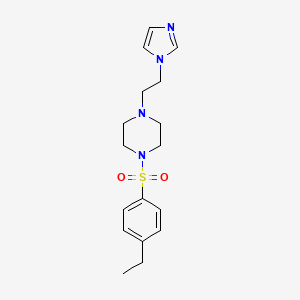
![4-[(4-bromophenyl)sulfonyl]-N,N-dimethyl-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2693010.png)
